3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Overview
Description
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C21H16ClFN4O3S2 and its molecular weight is 491.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.0336386 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probes and Sensing Applications
Compounds similar to 3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole have been used in the development of fluorescent probes. For instance, analogues like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole counterpart have been applied to fluorescent probes for sensing magnesium and zinc cations, respectively. These probes are also sensitive to pH changes, highlighting their potential in biochemical and environmental sensing applications (Tanaka et al., 2001).
Anticonvulsant and Neuroprotective Effects
Compounds structurally related to this compound have shown promise as anticonvulsant agents. In particular, benztriazoles with a mercapto-triazole and other heterocycle substituents have demonstrated potent anticonvulsant activity and neuroprotective effects in various tests, underscoring their potential therapeutic applications (Liu et al., 2016).
Antimicrobial Activity
Derivatives of benzothiazoles and triazoles, which are structurally related to the compound , have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit significant antimicrobial activity against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Yurttaş et al., 2020).
Anticancer Properties
The benzothiazole moiety, a structural component of the compound , has been explored for its anticancer properties. Research has shown that certain 4-thiazolidinones containing the benzothiazole moiety exhibit antitumor activity against various cancer cell lines. This highlights the potential use of such compounds in cancer therapy (Havrylyuk et al., 2010).
Crystallographic and Molecular Interaction Studies
The crystal structures and intermolecular interactions of compounds like this compound have been studied to understand their physical and chemical properties better. Such studies are crucial in drug design and development, as they provide insights into the molecular behavior of potential pharmaceutical compounds (Karayel et al., 2015).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-[[5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O3S2/c1-27-19(8-28-16-5-3-13(23)7-15(16)22)25-26-21(27)32-10-14-9-31-20(24-14)12-2-4-17-18(6-12)30-11-29-17/h2-7,9H,8,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBWSTLMWLUGBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)COC5=C(C=C(C=C5)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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